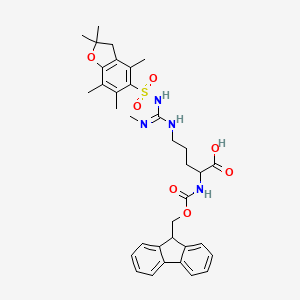
N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,3-diamine is a chemical compound characterized by the presence of an imidazole ring fused to a benzene ring with diamine substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,3-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzene-1,3-diamine with glyoxal in the presence of an acid catalyst to form the imidazole ring. The reaction conditions often include:
Temperature: Moderate heating (50-100°C)
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Solvent: Polar solvents like ethanol or water
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves:
Continuous flow reactors: To maintain consistent reaction conditions
Purification steps: Such as recrystallization or chromatography to ensure high purity
Automation: To control reaction parameters precisely
化学反应分析
Types of Reactions
N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the imidazole ring or the benzene ring, leading to different structural analogs.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups onto the benzene or imidazole rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide
Reducing agents: Like sodium borohydride or lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents, or acylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while substitution reactions could introduce alkyl or acyl groups onto the benzene ring.
科学研究应用
Chemistry
In chemistry, N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,3-diamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its imidazole ring is known to interact with various biological targets, making it a candidate for developing new therapeutics.
Medicine
Medically, derivatives of this compound are explored for their potential as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents. Its ability to interact with biological macromolecules makes it a versatile scaffold in medicinal chemistry.
Industry
In the industrial sector, this compound is used in the synthesis of polymers, dyes, and other functional materials. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism by which N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,3-diamine exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The imidazole ring can coordinate with metal ions, participate in hydrogen bonding, and engage in π-π interactions, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,4-diamine
- N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,2-diamine
- N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,3-diamine dihydrochloride
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct entity in drug design and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
属性
分子式 |
C9H12N4 |
|---|---|
分子量 |
176.22 g/mol |
IUPAC 名称 |
3-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C9H12N4/c10-7-2-1-3-8(6-7)13-9-11-4-5-12-9/h1-3,6H,4-5,10H2,(H2,11,12,13) |
InChI 键 |
QOBQHDFSJHQICB-UHFFFAOYSA-N |
规范 SMILES |
C1CN=C(N1)NC2=CC=CC(=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rel-(1R,5S)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B12831095.png)
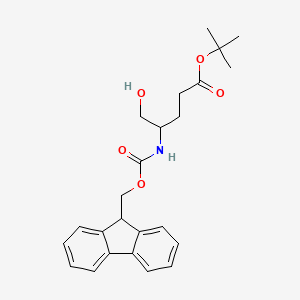
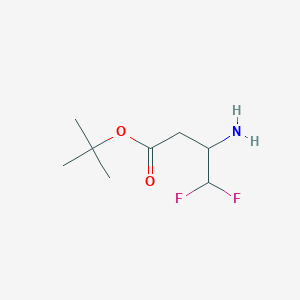
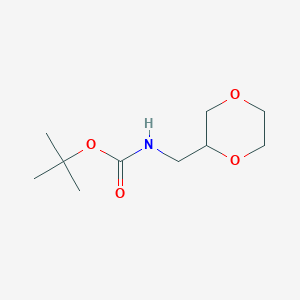
![2-Methyl-1H-benzo[d]imidazole-5,6-dicarbonitrile](/img/structure/B12831112.png)
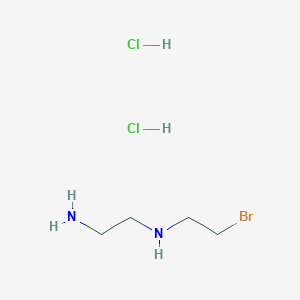
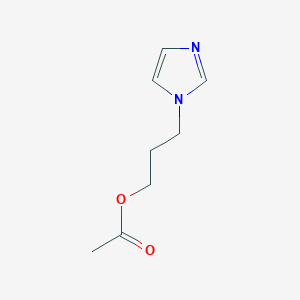
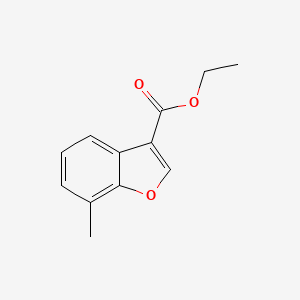



![1-(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethan-1-one](/img/structure/B12831158.png)

